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molecular formula C14H13NO5 B8461981 Ethyl 8-methoxy-3-nitronaphthalene-2-carboxylate CAS No. 919994-97-1

Ethyl 8-methoxy-3-nitronaphthalene-2-carboxylate

Cat. No. B8461981
M. Wt: 275.26 g/mol
InChI Key: OYRYQAKSDODNBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07781438B2

Procedure details

Palladium-on-carbon (10%, 1.281 g, 1.204 mol, 0.1 equiv) was added under an atmosphere of argon to a solution of 8-methoxy-3-nitro-naphthalene-2-carboxylic acid ethyl ester (3.313 g, 12.04 mmol) in EtOH (50 ml). The atmosphere was replaced by hydrogen gas, and the mixture was stirred at room temperature for 3 hours (hydrogen balloon). The atmosphere was changed back to argon, the catalyst was filtered off and the filtrate was concentrated in vacuo to afford the title compound (2.820 g, 96%, inseparable 1:1.15 mixture of regioisomers A:B) of adequate purity for direct use in the next transformation. 1H NMR (400 MHz, CDCl3): δ=8.88 (s, 1H isomer B), 8.44 (s, 1H isomer A), 7.36 (s, 1H isomer A), 7.32-7.26 (m, 1H isomer A+1H isomer B), 6.91 (s, 1H isomer B), 6.73 (d, J=7.4 Hz, 1H isomer A), 6.50 (d, J=7.6 Hz, 1H isomer B), 4.41 (q, J=7.0 Hz, 2H isomer B), 4.40 (q, J=7.1 Hz, 2H isomer A), 3.97 (s, 3H isomer B), 3.96 (s, 3H isomer A), 1.44 (t, J=7.1 Hz, 3H isomer B), 1.44 (t, J=7.0 Hz, 3H isomer A). MS (ES+): 246 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.313 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
1.281 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[C:15]([N+:16]([O-])=O)=[CH:14][C:13]2[C:8](=[C:9]([O:19][CH3:20])[CH:10]=[CH:11][CH:12]=2)[CH:7]=1)=[O:5])[CH3:2].[H][H]>CCO.[Pd]>[CH2:1]([O:3][C:4]([C:6]1[C:15]([NH2:16])=[CH:14][C:13]2[C:8](=[C:9]([O:19][CH3:20])[CH:10]=[CH:11][CH:12]=2)[CH:7]=1)=[O:5])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
3.313 g
Type
reactant
Smiles
C(C)OC(=O)C1=CC2=C(C=CC=C2C=C1[N+](=O)[O-])OC
Name
Quantity
50 mL
Type
solvent
Smiles
CCO
Name
Quantity
1.281 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the catalyst was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1=CC2=C(C=CC=C2C=C1N)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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